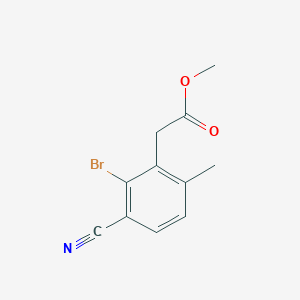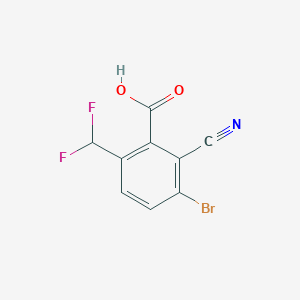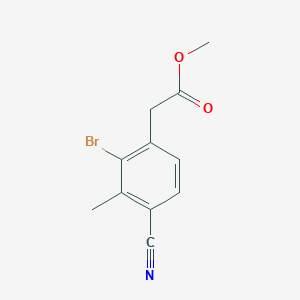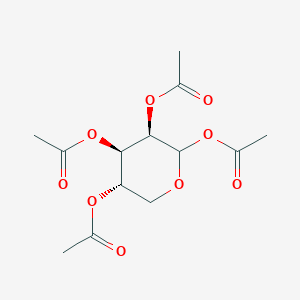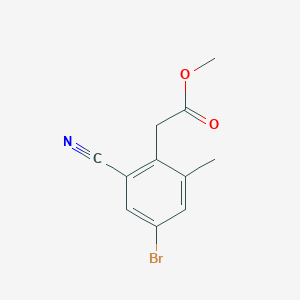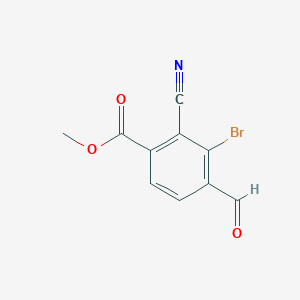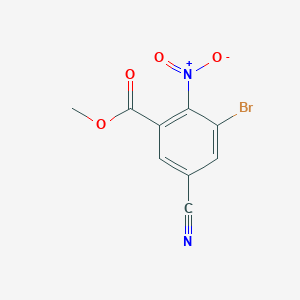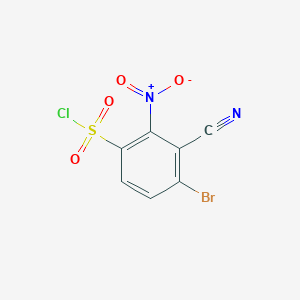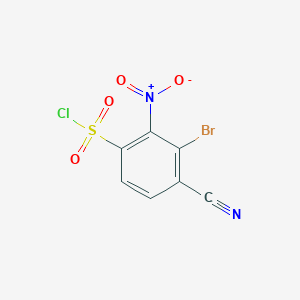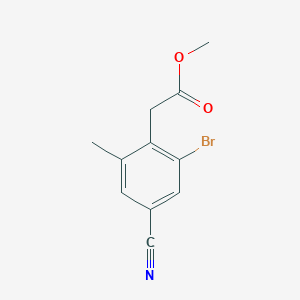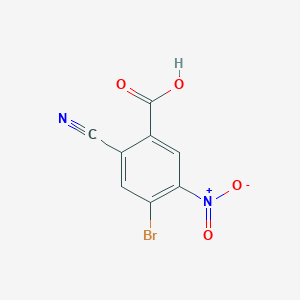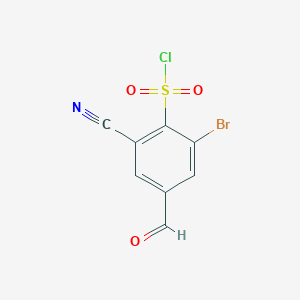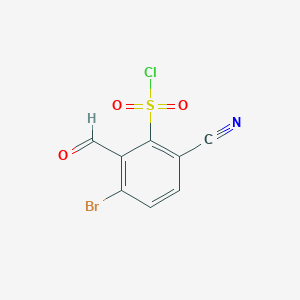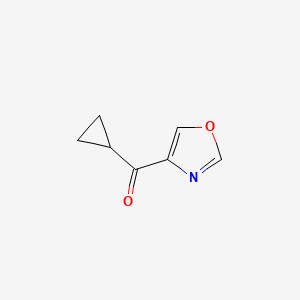![molecular formula C14H14F3N3O4 B1417158 N-(3-hydroxy-2-[[3-(trifluorométhyl)phényl]diazényl]but-2-énoyl)carbamate d'éthyle CAS No. 477854-35-6](/img/structure/B1417158.png)
N-(3-hydroxy-2-[[3-(trifluorométhyl)phényl]diazényl]but-2-énoyl)carbamate d'éthyle
Vue d'ensemble
Description
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazono group. The compound has applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The compound contains a hydrazone functional group, which is known to exhibit various biological activities. Hydrazone derivatives have been reported to possess antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The specific target of action for this compound would depend on its specific structure and the biological context in which it is used.
Mode of Action
The mode of action of hydrazones generally involves their ability to interact with biological macromolecules such as proteins and DNA. They can form covalent bonds with these macromolecules, thereby altering their function .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific target of action. Hydrazones are known to interfere with various cellular processes, including cell division, protein synthesis, and dna replication .
Analyse Biochimique
Biochemical Properties
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrolase enzymes, leading to the modulation of hydrolysis reactions . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance.
Molecular Mechanism
The molecular mechanism of action of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions can result in altered levels of metabolites, such as ATP and NADH, which are critical for cellular function.
Transport and Distribution
The transport and distribution of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing the overall biochemical effects.
Subcellular Localization
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular targeting is crucial for the compound’s biochemical effects and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate typically involves the reaction of ethyl carbamate with a hydrazono compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate can be compared with other similar compounds, such as:
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate: Similar in structure but with different substituents.
Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate: Differing in the position of the trifluoromethyl group.
These comparisons highlight the unique properties of Ethyl N-(3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate, such as its enhanced stability and reactivity due to the presence of the trifluoromethyl group.
Propriétés
IUPAC Name |
ethyl N-[3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKHRPTRHWBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


